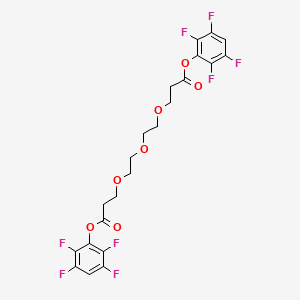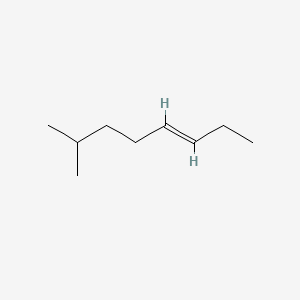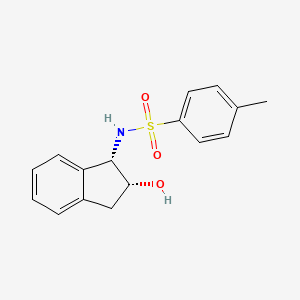
Tfp-peg3-tfp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrafluorophenyl polyethylene glycol tetrafluorophenyl (TFP-PEG3-TFP) is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is designed to connect two essential ligands, facilitating the formation of PROTAC molecules and enabling selective protein degradation through the ubiquitin-proteasome system within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TFP-PEG3-TFP involves the reaction of tetrafluorophenyl (TFP) groups with polyethylene glycol (PEG). The TFP groups are known for their high reactivity with primary and secondary amines, making them suitable for bioconjugation reactions. The general procedure involves dissolving this compound in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and reacting it with the target molecule under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as chromatography to remove any unreacted starting materials and by-products. The final product is then lyophilized and stored under appropriate conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
TFP-PEG3-TFP primarily undergoes substitution reactions due to the presence of the reactive TFP groups. These reactions involve the replacement of the TFP group with another functional group, typically an amine.
Common Reagents and Conditions
Common reagents used in the reactions with this compound include primary and secondary amines. The reactions are usually carried out at temperatures ranging from 4°C to 37°C and pH values between 7 and 9. The reaction times can vary from a few minutes to several hours, depending on the specific conditions and desired outcome .
Major Products
The major products formed from the reactions of this compound are typically bioconjugates, where the PEG linker is attached to a target molecule through an amide bond. These bioconjugates are used in various applications, including drug delivery and protein labeling .
Aplicaciones Científicas De Investigación
TFP-PEG3-TFP has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of TFP-PEG3-TFP involves the formation of a covalent bond between the TFP group and a primary or secondary amine on the target molecule. This reaction results in the formation of a stable amide bond, linking the PEG spacer to the target molecule. In the context of PROTACs, this linkage facilitates the recruitment of an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
TFP-PEG3-Biotin: A biotinylation reagent with a PEG spacer, used for labeling proteins and other biomolecules.
TFPA-PEG3-Biotin: A photoactivatable biotinylation reagent that reacts with C-H or N-H bonds upon exposure to UV light.
Uniqueness
TFP-PEG3-TFP is unique due to its dual TFP groups, which provide high reactivity and specificity for amine-containing molecules. This makes it particularly suitable for the synthesis of PROTACs, where precise and stable linkage between ligands is crucial for effective protein degradation .
Propiedades
Fórmula molecular |
C22H18F8O7 |
|---|---|
Peso molecular |
546.4 g/mol |
Nombre IUPAC |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C22H18F8O7/c23-11-9-12(24)18(28)21(17(11)27)36-15(31)1-3-33-5-7-35-8-6-34-4-2-16(32)37-22-19(29)13(25)10-14(26)20(22)30/h9-10H,1-8H2 |
Clave InChI |
YJQRHPJJGDMPCP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate](/img/structure/B11826499.png)



![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)





![tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate](/img/structure/B11826572.png)
![3-[2-[2-[2-[2-[5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11826578.png)
![(R)-N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B11826579.png)

